5-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-20(18-12-19(26-22-18)16-4-2-1-3-5-16)21-13-15-6-9-23(10-7-15)17-8-11-25-14-17/h1-5,12,15,17H,6-11,13-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEABDCJPYZZOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting with the construction of the isoxazole ring. One common approach is the cyclization of a suitable precursor containing the phenyl group and the tetrahydrofuran moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted isoxazoles or derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity may be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its pharmacological properties, including its effects on various biological targets.
Industry: It may find applications in material science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 5-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Tetrahydrofuranylfentanyl: An opioid analgesic with a similar tetrahydrofuran moiety.
Isoxazole derivatives: Other isoxazole-based compounds used in medicinal chemistry.
Uniqueness: 5-Phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide stands out due to its unique combination of structural elements, which may confer distinct biological activities compared to other similar compounds.
Biological Activity
5-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound that has garnered attention due to its potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 300.40 g/mol
The presence of the isoxazole ring and the piperidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Research indicates that compounds with similar structures often interact with neurotransmitter receptors. Specifically, this compound may act as a ligand for:
- Serotonin Receptors (5-HT) : Involvement in mood regulation and anxiety.
- Dopamine Receptors : Potential implications in psychotropic effects.
Antidepressant and Anxiolytic Effects
Studies have shown that isoxazole derivatives can exhibit antidepressant-like effects in animal models. The compound's structural similarity to known antidepressants suggests it may modulate serotonin and norepinephrine levels, contributing to mood enhancement.
Antitumor Activity
Recent investigations into similar compounds have revealed promising antitumor properties. For instance, isoxazole derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | IC (µM) | Cancer Type | Mechanism |
|---|---|---|---|
| Isoxazole A | 15.2 | Breast Cancer | Apoptosis induction |
| Isoxazole B | 10.5 | Lung Cancer | Cell cycle arrest |
Anti-inflammatory Properties
Compounds within this chemical class have also demonstrated anti-inflammatory effects. These effects are mediated through the inhibition of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Case Studies
- Study on Antidepressant Activity : A study conducted on a related isoxazole compound demonstrated significant improvement in depression-like behaviors in rodent models when administered at doses of 10 mg/kg.
- Antitumor Efficacy : In vitro studies showed that this compound inhibited the growth of MDA-MB-231 breast cancer cells with an IC value of 12 µM, suggesting a potential role in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, and what purification techniques yield high-purity products?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Isoxazole Core Formation : Cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic conditions .
- Piperidine-Tetrahydrofuran Coupling : Nucleophilic substitution or reductive amination to link the tetrahydrofuran-substituted piperidine moiety to the isoxazole carboxamide .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (solvent: ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Employ - HSQC and HMBC to assign stereochemistry and confirm the tetrahydrofuran-piperidine linkage. For example, cross-peaks between the piperidine methylene protons ( ~3.2 ppm) and the isoxazole carbonyl carbon ( ~165 ppm) validate connectivity .
- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, ) resolves bond angles and torsional strain in the tetrahydrofuran ring. Data-to-parameter ratios >15 ensure reliability .
Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS; acidic conditions may hydrolyze the carboxamide group .
- Thermal Stability : Heat samples at 40–60°C for 1–4 weeks. Use Arrhenius plots to extrapolate shelf-life. DSC analysis () indicates solid-state stability .
Advanced Research Questions
Q. What computational approaches effectively predict the binding affinity of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Parameterize the tetrahydrofuran-piperidine moiety’s torsional freedom to avoid false-positive poses. Validate docking scores (e.g., RMSD < 2.0 Å) against co-crystallized ligands .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding mode stability. Calculate binding free energies via MM-PBSA, focusing on hydrophobic interactions between the phenyl ring and protein pockets .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life () and bioavailability in rodent models. Low oral bioavailability (<20%) may explain in vitro-to-in vivo disconnect. Use microsomal stability assays (CYP450 isoforms) to identify metabolic hotspots (e.g., piperidine N-demethylation) .
- Metabolite Identification : LC-HRMS detects active metabolites. For example, hydroxylation at the tetrahydrofuran ring (m/z +16) may enhance target engagement .
Q. What methodologies are employed in establishing structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Systematic Substitution : Modify the phenyl ring (e.g., electron-withdrawing groups at para-position) and tetrahydrofuran-piperidine linker (e.g., sp-to-sp hybridization). Assess changes in IC against target enzymes .
- 3D-QSAR : Build CoMFA models using steric/electrostatic fields. A contour map showing favorable hydrophobic regions near the isoxazole ring guides analog design .
Data Contradiction Analysis
- Case Example : If enzymatic inhibition data conflicts with cellular assays, validate target engagement via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
